2-oxabicyclo[2.2.1]heptane-3-carboxylic acid
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Overview
Description
2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its rigid bicyclic framework provides a distinct three-dimensional shape, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction forms the bicyclic structure with high stereoselectivity. For example, the reaction of furan with maleic anhydride can produce the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-oxabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the opening of the bicyclic ring or the formation of other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-oxabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Its rigid framework is beneficial in drug design, providing a scaffold for developing new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with molecular targets through its rigid bicyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved can vary depending on the specific application, but the compound’s shape and functional groups play a crucial role in its effects.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different functional groups.
2-oxabicyclo[2.2.2]octane: A compound with a larger bicyclic framework, used as a bioisostere of the phenyl ring.
Bicyclo[2.2.1]heptane: A related compound without the oxygen bridge, used in various synthetic applications.
Uniqueness
2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to its specific combination of a bicyclic structure with an oxygen bridge and a carboxylic acid functional group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
2168525-36-6 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-4-1-2-5(3-4)10-6/h4-6H,1-3H2,(H,8,9) |
InChI Key |
KRCHMJFNEXQNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(O2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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